Lipophilicity Modulation: -CHF₂ Group Raises logP by ~0.7 Units Over the Non-Fluorinated Analog
The target compound exhibits a computed XLogP3-AA of 1.1, compared with 0.4 for the non-fluorinated analog 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2), representing a ΔlogP of +0.7 units attributable to the -CHF₂ substituent. The monofluoro analog 1-Boc-3-fluoroazetidine-3-carboxylic acid (CAS 1126650-67-6) has an XLogP3 of 0.7, demonstrating that -CHF₂ provides greater lipophilicity enhancement than a single fluorine atom while remaining less lipophilic than a -CF₃ group [1][2]. This intermediate logP value (1.1) positions -CHF₂ within the optimal range for balancing membrane permeability and aqueous solubility in oral drug candidates.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 1-Boc-azetidine-3-carboxylic acid (XLogP3-AA = 0.4); 1-Boc-3-fluoroazetidine-3-carboxylic acid (XLogP3 = 0.7) |
| Quantified Difference | ΔlogP = +0.7 over non-fluorinated analog; +0.4 over monofluoro analog |
| Conditions | PubChem XLogP3 computed values, consistent methodology across compounds |
Why This Matters
A logP shift of +0.7 units can significantly impact permeability and oral absorption potential, making -CHF₂ a strategic choice for optimizing ADME profiles relative to non-fluorinated or mono-fluorinated azetidine building blocks.
- [1] PubChem Compound Summary for CID 105509226, 1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid. XLogP3-AA = 1.1. NCBI, 2025. View Source
- [2] PubChem Compound Summary for 1-Boc-azetidine-3-carboxylic acid (CID 142253-55-2). XLogP3-AA = 0.4. NCBI, 2025. View Source
